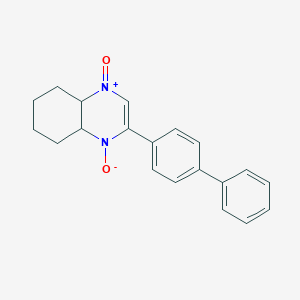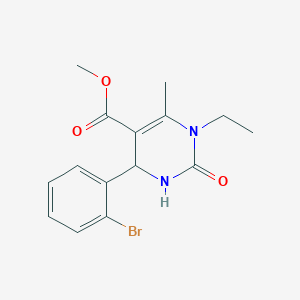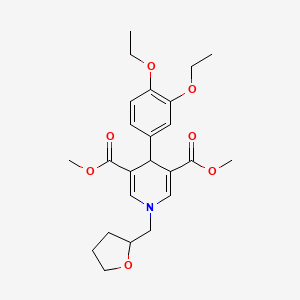
3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid)
Descripción general
Descripción
3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid), also known as BBI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBI is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation in a range of fields.
Mecanismo De Acción
The mechanism of action of 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been shown to inhibit the activity of certain kinases, which play a key role in cell signaling and proliferation. Additionally, 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in a range of physiological processes.
Biochemical and Physiological Effects:
3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter activity, and the regulation of various signaling pathways. 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) is its small size, which makes it easy to synthesize and manipulate in the laboratory. Additionally, 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been shown to have good stability and solubility, which makes it a useful tool for studying a range of biological processes. However, one limitation of 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) is its relatively low potency compared to other small molecule inhibitors, which may limit its usefulness in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid), including the development of more potent analogs, the investigation of its potential applications in drug discovery, and the exploration of its mechanisms of action in more detail. Additionally, 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) could be studied in combination with other compounds to investigate potential synergistic effects. Overall, 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) is a promising compound with a range of potential applications in scientific research.
Aplicaciones Científicas De Investigación
3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been studied for its potential applications in a range of scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders. In drug discovery, 3,3'-(1,3-benzodioxol-5-ylmethylene)bis(1H-indole-2-carboxylic acid) has been used as a starting point for the development of new drugs with improved efficacy and reduced side effects.
Propiedades
IUPAC Name |
3-[1,3-benzodioxol-5-yl-(2-carboxy-1H-indol-3-yl)methyl]-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O6/c29-25(30)23-21(14-5-1-3-7-16(14)27-23)20(13-9-10-18-19(11-13)34-12-33-18)22-15-6-2-4-8-17(15)28-24(22)26(31)32/h1-11,20,27-28H,12H2,(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVHJHZTQCYWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C3=C(NC4=CC=CC=C43)C(=O)O)C5=C(NC6=CC=CC=C65)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide](/img/structure/B4163456.png)
![1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4163462.png)
![3-[4-(3-nitrophenoxy)butyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4163471.png)
![N'-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163483.png)
![1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate](/img/structure/B4163489.png)

![2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4163510.png)
![2-bromo-N-{1-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4163514.png)
![N,N-dimethyl-N'-[2-(3-nitrophenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B4163521.png)

![3,3'-[(2-hydroxy-5-iodophenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163550.png)
![N,N-dimethyl-N'-{3-[(4-methylphenyl)thio]propyl}-1,2-ethanediamine hydrochloride](/img/structure/B4163554.png)
![N,N-dimethyl-N'-[4-(3-nitrophenoxy)butyl]-1,2-ethanediamine hydrochloride](/img/structure/B4163557.png)